4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Catalog No.
S6795693
CAS No.
862793-21-3
M.F
C20H15ClN2O4S
M. Wt
414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(...

CAS Number

862793-21-3

Product Name

4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

IUPAC Name

4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C20H15ClN2O4S/c21-16-10-5-4-7-14(16)13-22-19-20(23-18(27-19)17-11-6-12-26-17)28(24,25)15-8-2-1-3-9-15/h1-12,22H,13H2

InChI Key

PSELADRXGCKLKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4Cl

4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is a chemical compound with the molecular formula C20H15ClN2O4SC_{20}H_{15}ClN_{2}O_{4}S and a molecular weight of 414.9 g/mol. This compound is characterized by the presence of a benzenesulfonyl group, a chlorophenyl methyl group, and a furan moiety, all integrated into a 1,3-oxazole ring structure. Its unique configuration contributes to its potential biological activities and applications in medicinal chemistry, particularly in the context of pain management and other therapeutic areas .

The chemical reactivity of 4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine can be attributed to its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the oxazole ring can undergo electrophilic aromatic substitution. Additionally, the furan ring may engage in Diels-Alder reactions or oxidation processes under appropriate conditions. These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

This compound has been investigated for its potential analgesic properties. It is believed to act on pain pathways, providing relief from chronic pain conditions. The presence of the oxazole and furan rings may contribute to its activity by interacting with specific receptors or enzymes involved in pain perception. Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further pharmacological studies .

The synthesis of 4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Sulfonation: The introduction of the benzenesulfonyl group can be performed via sulfonation reactions using benzenesulfonic acid or its derivatives.
  • Methylation: The chlorophenyl methyl moiety is introduced through alkylation processes.
  • Furan Integration: The furan ring can be synthesized separately and then coupled to the oxazole structure.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine has potential applications in:

  • Pharmaceutical Development: As a candidate for new analgesics targeting chronic pain.
  • Research Tools: Useful in studying pain mechanisms and receptor interactions due to its unique structure.
  • Chemical Probes: May serve as a scaffold for developing other biologically active compounds through structural modifications .

Interaction studies involving this compound focus on its binding affinity to various biological targets, particularly those involved in pain signaling pathways. Preliminary studies suggest that it may interact with receptors such as the cannabinoid receptor and opioid receptors, which are crucial in modulating pain sensations. Further investigations using techniques like surface plasmon resonance or molecular docking studies could provide insights into its mechanism of action and help identify potential therapeutic targets .

Several compounds share structural similarities with 4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine:

Compound NameMolecular FormulaKey Features
1-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amineC19H15ClN4O3SC_{19}H_{15}ClN_{4}O_{3}SContains a triazole instead of oxazole; potential for different biological activity .
4-(fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amineC20H18ClN2O4SC_{20}H_{18}ClN_{2}O_{4}SFluorine substitution may enhance lipophilicity and alter receptor interactions .
2-(4-Aminophenyl)benzo[d]oxazol-5-amineC13H11N3OC_{13}H_{11}N_{3}OLacks sulfonamide functionality; exhibits distinct pharmacological properties .

Uniqueness

The uniqueness of 4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine lies in its specific combination of functional groups that may provide novel mechanisms for pain relief while minimizing side effects associated with traditional analgesics. Its structural diversity compared to similar compounds allows for targeted modifications that could lead to enhanced efficacy or reduced toxicity profiles .

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

414.0441058 g/mol

Monoisotopic Mass

414.0441058 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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